

# Benzyl-PEG3-Methyl Ester: A Technical Guide to Purity and Quality Specifications

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## Compound of Interest

Compound Name: *Benzyl-PEG3-methyl ester*

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This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for **Benzyl-PEG3-methyl ester**, a versatile heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding and verifying the quality of this critical reagent is paramount for ensuring the reproducibility, efficacy, and safety of the final molecular constructs.

## Core Specifications

**Benzyl-PEG3-methyl ester** is a polyethylene glycol (PEG) based linker featuring a benzyl ether at one terminus and a methyl ester at the other. The hydrophilic triethylene glycol spacer enhances the solubility of the resulting conjugates. The quality of this reagent is defined by a set of physical and chemical parameters, which are summarized below.

Parameter	Specification	Typical Analytical Method
Chemical Identity	Conforms to the structure of 2-(2-(benzyloxy)ethoxy)ethoxy)acetic acid methyl ester	$^1\text{H}$ NMR, $^{13}\text{C}$ NMR, Mass Spectrometry
Molecular Formula	$\text{C}_{15}\text{H}_{22}\text{O}_5$	-
Molecular Weight	282.33 g/mol	Mass Spectrometry
CAS Number	127457-61-8	-
Purity	$\geq 95\%$ (typically $>98\%$ )	HPLC, $^1\text{H}$ NMR
Appearance	Colorless to pale yellow oil or a white to off-white solid	Visual Inspection
Solubility	Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1]	Visual Inspection
Storage	Store at $-20^\circ\text{C}$ for long-term stability.[1][2][3][4] Shipped at ambient temperature.[1][2][3][4]	-

## Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of **Benzyl-PEG3-methyl ester**. The following sections detail the experimental protocols for the most critical analytical techniques.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of **Benzyl-PEG3-methyl ester** by separating the main compound from any potential impurities.

Objective: To quantify the purity of **Benzyl-PEG3-methyl ester** and identify any related substance impurities.

#### Experimental Protocol:

Parameter	Description
Instrument	HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase	A gradient of Acetonitrile (ACN) and water (both may contain 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape). A typical gradient might run from 30% to 90% ACN over 20 minutes.
Flow Rate	1.0 mL/min
Column Temperature	25°C - 35°C[5]
Detection Wavelength	254 nm or 265 nm, corresponding to the absorbance of the benzyl group.[5]
Injection Volume	10 µL
Sample Preparation	Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL.
Data Analysis	Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$  NMR spectroscopy is a powerful tool for confirming the chemical structure of **Benzyl-PEG3-methyl ester** by identifying the characteristic chemical shifts and splitting patterns of its protons.

Objective: To verify the chemical structure and identity of **Benzyl-PEG3-methyl ester**.

Experimental Protocol:

Parameter	Description
Instrument	300 MHz or 400 MHz NMR Spectrometer
Solvent	Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ )
Sample Preparation	Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Acquisition	Acquire a standard $^1\text{H}$ NMR spectrum.
Expected Chemical Shifts ( $\delta$ , ppm)	
Benzyl Protons	~7.3 ppm (multiplet, 5H, aromatic protons on the phenyl ring)
Benzyl Methylene Protons	~4.5 ppm (singlet, 2H, $-\text{O}-\text{CH}_2-\text{Ph}$ )
PEG Chain Protons	~3.6-3.8 ppm (multiplet, 8H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ )
Ester Methylene Protons	~4.1 ppm (singlet, 2H, $-\text{O}-\text{CH}_2-\text{COOCH}_3$ )
Methyl Ester Protons	~3.7 ppm (singlet, 3H, $-\text{COOCH}_3$ )
Data Analysis	The presence of all expected peaks with the correct integration and multiplicity confirms the structure.

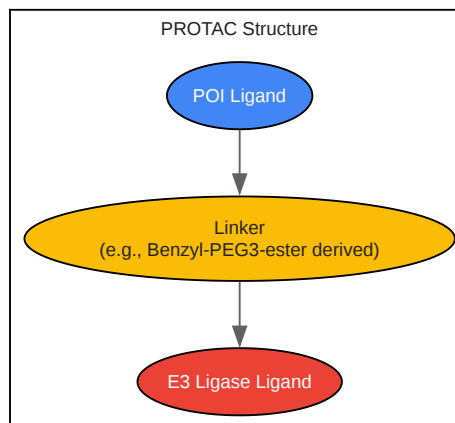
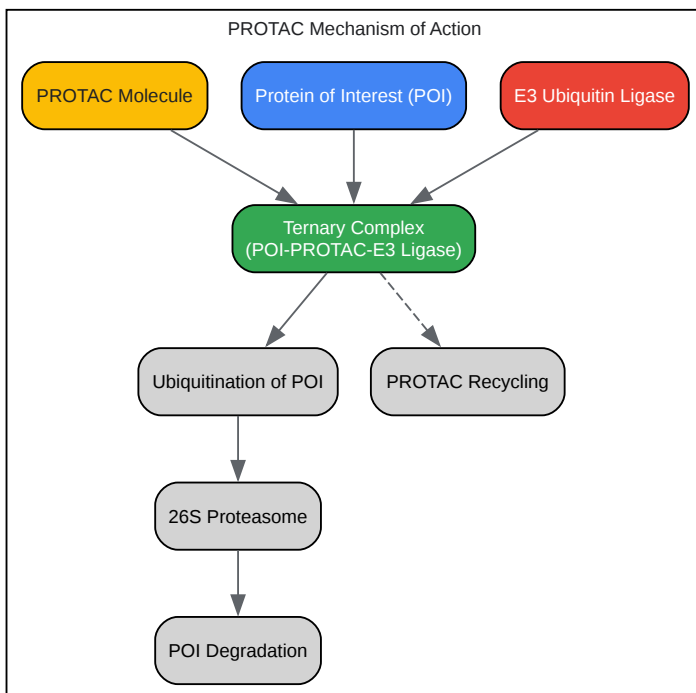
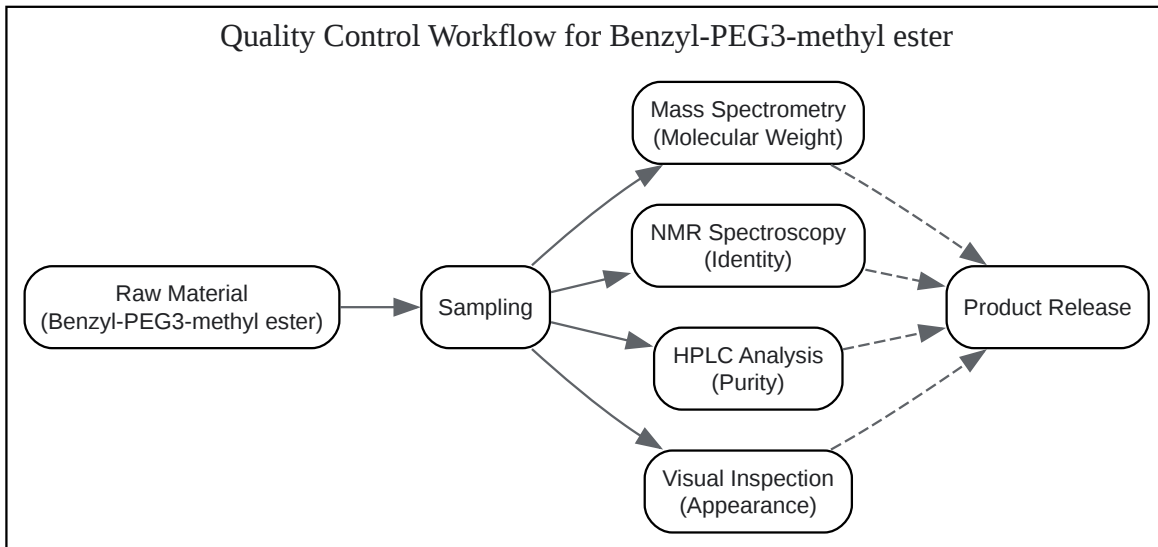
## Potential Impurities

The synthesis of **Benzyl-PEG3-methyl ester** can lead to the formation of several potential impurities that need to be monitored and controlled.

Impurity Type	Potential Impurities	Origin	Impact
Starting Materials	Benzyl alcohol, triethylene glycol, methyl 2-bromoacetate	Incomplete reaction	Can lead to side reactions in subsequent steps.
By-products	Di-benzylated PEG, PEG-diol	Side reactions during synthesis	Can cause cross-linking or yield heterogeneous final products.
Degradation Products	Benzaldehyde, formic acid	Oxidation of the benzyl ether or hydrolysis of the ester	Can introduce reactive functional groups leading to undesired modifications.
Residual Solvents	Toluene, Dichloromethane	Purification process	May be toxic and can interfere with subsequent reactions.

## Visualized Workflows and Pathways

To further elucidate the processes involved in quality control and the application of **Benzyl-PEG3-methyl ester**, the following diagrams are provided.



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